3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride
Description
3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride (CAS: Not explicitly listed; molecular formula: C₇H₁₆ClNO₃, molar mass: 197.66 g/mol) is a substituted propanoic acid derivative featuring a tertiary amine group with 2-methoxyethyl and methyl substituents. Its physicochemical properties, including moderate water solubility (due to the hydrochloride salt) and a pKa influenced by the electron-donating methoxy group, make it a candidate for pharmaceutical intermediates or biochemical studies . The compound is classified as an irritant, requiring careful handling .
Properties
IUPAC Name |
3-[2-methoxyethyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(5-6-11-2)4-3-7(9)10/h3-6H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHCTXINNBTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285954 | |
| Record name | N-(2-Methoxyethyl)-N-methyl-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-60-0 | |
| Record name | N-(2-Methoxyethyl)-N-methyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)-N-methyl-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 2-methoxyethylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 3-chloropropanoic acid is reacted with 2-methoxyethylamine in the presence of a base such as sodium hydroxide to form the intermediate 3-[(2-methoxyethyl)amino]propanoic acid.
Step 2: The intermediate is then reacted with methylamine to form 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid.
Step 3: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group participates in amide bond formation under standard coupling conditions. The hydrochloride salt may act as an acid catalyst in certain reactions:
Mechanistic Notes :
-
Activation via carbodiimides (e.g., EDC) forms reactive intermediates like O-acylisourea, facilitating nucleophilic attack by amines .
-
Steric hindrance from the methyl and methoxyethyl groups may reduce reaction rates compared to simpler carboxylic acids.
Decarboxylation
Decarboxylation typically occurs under acidic or high-temperature conditions:
Key Factor :
The electron-withdrawing effect of the protonated amine in the hydrochloride salt may destabilize the carboxylate intermediate, accelerating CO₂ release.
Esterification and Hydrolysis
The carboxylic acid reversibly forms esters, with hydrolysis under alkaline conditions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Esterification (MeOH/H⁺) | Reflux, 12 hr | Methyl ester | Analogous to |
| Hydrolysis (NaOH/EtOH) | 80°C, 2 hr | Regeneration of free acid |
Example Protocol :
-
Saponification : Treatment with KOH in ethanol at 80°C cleaves esters to the carboxylic acid with >85% recovery .
Salt Metathesis
The hydrochloride counterion can be exchanged via ion-pair displacement:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| AgNO₃ | Aqueous, RT | Silver carboxylate | Precipitation-driven purification |
| NaHCO₃ | pH adjustment | Sodium salt | Enhanced solubility in polar solvents |
Note : The free base form exhibits higher solubility in organic solvents (e.g., DCM, THF) .
Hypothesized Reactions
Based on structural analogs:
| Reaction Type | Expected Pathway | Challenges |
|---|---|---|
| Mannich Reaction | Amine participation in C–N bond formation | Steric hindrance from substituents |
| Reductive Amination | Limited due to tertiary amine structure | Requires harsh reductants (e.g., LiAlH₄) |
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound has been studied for its potential effects on neurotransmitter systems. Research indicates that derivatives of amino acids similar to this compound can act as inhibitors of GABA transporters, which are crucial in regulating inhibitory neurotransmission in the brain .
- In vivo studies have demonstrated antinociceptive properties in rodent models, suggesting its potential use in pain management therapies .
-
Drug Development :
- The compound's structural features make it a candidate for developing new pharmaceuticals targeting specific receptors or pathways. For instance, modifications to the amino acid backbone have shown promise in enhancing bioactivity against certain targets, including GABA receptors .
- Its ability to inhibit lysosomal phospholipase A2 has been explored as a mechanism to mitigate drug-induced phospholipidosis, a condition characterized by lipid accumulation within lysosomes .
Biochemical Studies
- Enzyme Inhibition : Studies have focused on the inhibition of enzymes such as lysosomal phospholipase A2, where the compound's derivatives were evaluated for their efficacy in preventing enzyme activity. This inhibition is particularly relevant in understanding drug toxicity and metabolic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Alkylamino-Substituted Propanoic Acid Derivatives
These compounds share the propanoic acid backbone but differ in alkyl/ether substituents on the amino group.
Key Observations :
- The dual amino groups in methyl 2,3-diaminopropionate enhance its utility in pH-responsive peptide design, as the β-NH₂ group remains unprotonated at neutral pH .
Aromatic-Ring-Containing Derivatives
These compounds incorporate aromatic or heteroaromatic moieties, altering electronic properties and biological activity.
Key Observations :
Halogenated and Heteroatom-Modified Derivatives
Halogen atoms or heterocycles modulate electronic effects and metabolic stability.
Biological Activity
3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride is a compound with emerging biological significance, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
1. Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methoxyethyl group and a methylamino moiety. This configuration is believed to influence its biological interactions significantly.
2. Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Key Findings:
- Activity Against Bacteria: The compound exhibits activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
- Fungal Resistance: It also shows promise against drug-resistant fungal species, including Candida auris, with MIC values ranging from 8 to 64 µg/mL for several tested strains .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
| Drug-resistant Candida species | 8 - 64 |
3. Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly in inhibiting cell proliferation and migration in cancer cell lines.
Case Studies:
- A549 Cell Line: In vitro studies using the A549 non-small cell lung cancer model demonstrated that certain derivatives of the compound reduced cell viability by up to 50% and inhibited migration .
- Comparative Analysis: When compared to standard chemotherapeutics like doxorubicin and cisplatin, some derivatives exhibited comparable or enhanced cytotoxicity against cancer cells while showing lower toxicity towards non-cancerous Vero cells .
Table 2: Cytotoxicity of Derivatives in A549 Cell Line
| Compound ID | Cell Viability Reduction (%) | Migration Inhibition (%) |
|---|---|---|
| Compound 20 | 50 | Significant |
| Doxorubicin | >70 | High |
| Cisplatin | >65 | Moderate |
The biological activity of this compound is thought to involve several mechanisms:
Q & A
Basic Questions
Q. What established synthetic routes are available for 3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution between 3-chloropropanoic acid and 2-methoxyethyl(methyl)amine under basic conditions. Key steps include:
- Using aqueous or ethanol solvents to facilitate the reaction .
- Optimizing pH (basic conditions) to enhance nucleophilic attack efficiency.
- Purification via recrystallization or column chromatography to isolate the hydrochloride salt .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹, N-H stretches at ~3026 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., methoxyethyl proton signals at δ 3.2–3.5 ppm) .
- Chromatography :
- HPLC with UV detection (λ = 210–254 nm) ensures purity (>97%) .
- Mass Spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z ~238) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
- Approach :
- Assay Standardization : Control variables such as cell line selection, incubation time, and solvent (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
- Metabolic Stability Testing : Evaluate compound stability in physiological buffers (pH 7.4, 37°C) to identify degradation products that may affect activity .
- Dose-Response Analysis : Use IC50/EC50 curves to compare potency across studies, accounting for batch-to-batch variability in synthesis .
Q. What strategies mitigate competing side reactions during synthesis, such as over-alkylation or hydrolysis?
- Preventive Measures :
- Use protective groups (e.g., tert-butoxycarbonyl for amines) to block unwanted nucleophilic sites .
- Conduct reactions under inert atmosphere (N2/Ar) to prevent oxidation of sensitive groups .
- Reaction Monitoring :
- TLC (silica gel, ethyl acetate/hexane eluent) tracks reaction progress and identifies by-products .
- Adjust reaction time (<24 hours) to minimize hydrolysis of the propanoic acid moiety .
Q. What are the implications of this compound’s structural features (e.g., hydrochloride salt, methoxyethyl group) for its application in drug discovery?
- Hydrochloride Salt : Enhances aqueous solubility and crystallinity, facilitating formulation for in vivo studies .
- Methoxyethyl Group : Improves membrane permeability and metabolic stability compared to non-ether analogs, as evidenced by logP reductions (~1.2 vs. ~2.5 for alkyl chains) .
- Case Study : This compound served as an intermediate in synthesizing spiropyran derivatives with demonstrated kinase inhibition activity .
Q. How should researchers handle and store this compound to prevent degradation under laboratory conditions?
- Storage :
- Store at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation .
- Use desiccants (e.g., silica gel) in storage vials to minimize hydrolysis .
- Safety Protocols :
- Follow OSHA guidelines (29 CFR 1910.132) for PPE (gloves, lab coat, goggles) during handling .
- Use HEPA-filtered ventilation during weighing to avoid airborne exposure .
Data Contradiction Analysis
Q. How can conflicting data on the compound’s solubility in polar vs. non-polar solvents be reconciled?
- Hypothesis Testing :
- Perform solubility assays in controlled solvents (e.g., water, ethanol, DCM) at 25°C.
- Purity Verification : Contradictions may arise from impurities; re-test samples after HPLC purification .
- Structural Insights : The hydrochloride salt form increases polarity, favoring solubility in polar solvents (e.g., water: ~50 mg/mL) over non-polar solvents (<1 mg/mL in hexane) .
Experimental Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacological potential?
- In Vitro :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
